molecular formula C15H18F2N2O2 B4265975 5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL

5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL

Cat. No.: B4265975
M. Wt: 296.31 g/mol
InChI Key: REYPPSKLUIOFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound with a unique structure that includes a difluoromethyl group, an isopropylbenzoyl group, and a pyrazol ring

Preparation Methods

The synthesis of 5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazol ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step typically involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the isopropylbenzoyl group: This can be done through Friedel-Crafts acylation using isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can bind to and inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    Modulating receptors: The compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Inducing apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:

    4-(4-isopropylbenzoyl)-3-(2-chlorophenyl)-5-methylisoxazole: This compound has a similar isopropylbenzoyl group but differs in the presence of a chlorophenyl group and an isoxazole ring.

    2-(4-isopropylbenzoyl)-5-methylpyridine: This compound also contains an isopropylbenzoyl group but has a pyridine ring instead of a pyrazol ring.

Properties

IUPAC Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O2/c1-9(2)11-4-6-12(7-5-11)13(20)19-15(21,14(16)17)8-10(3)18-19/h4-7,9,14,21H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYPPSKLUIOFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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5-(DIFLUOROMETHYL)-3-METHYL-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL

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